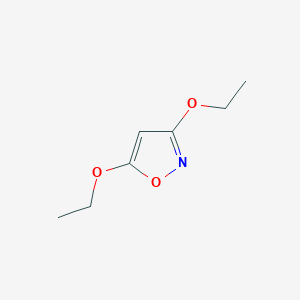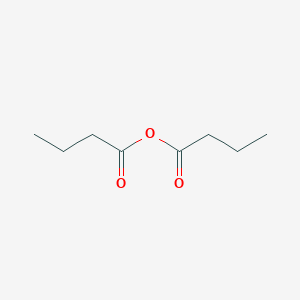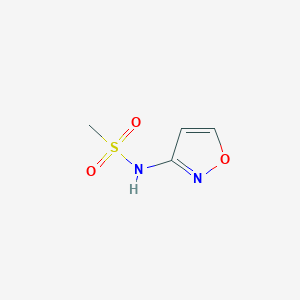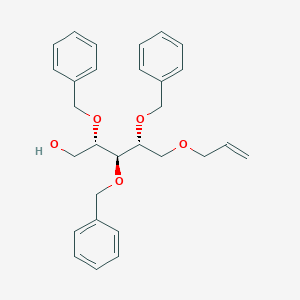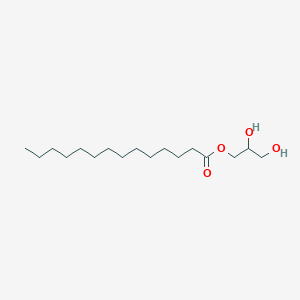
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine
Overview
Description
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, or NEMME, is a synthetic compound that has been studied for its potential applications in a variety of scientific research applications. NEMME has been studied for its ability to act as an inhibitor of enzymes, as a reagent for organic synthesis, and as a potential therapeutic agent.
Scientific Research Applications
Certain complexes containing morpholinium, including N,N-dimethyl-morpholinium and N-methyl-N-ethyl-morpholinium, have shown potential as antibacterial agents (Kwant, 1980).
Novel derivatives involving N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole have demonstrated promising activity against HIV-1 replication without significant cytotoxicity (Che et al., 2015).
A unique three-dimensional structure has been observed in compounds with morpholine rings adopting chair conformations, linked to indol-2-one through flexible ethyl groups (Lin et al., 2012).
Benzimidazole-morpholine derivatives, particularly compounds 2b and 2j, show potential as dual-acting inhibitors of COX-1 and COX-2 enzymes, useful in treating inflammatory diseases due to their non-cytotoxic and non-genotoxic properties (Can et al., 2017).
Dichloridobis[2-(morpholin-4-yl)ethanamine-κ2 N,N′]cadmium compounds exhibit a unique twofold rotation axis and octahedral coordination, which could be relevant in various chemical processes (Gwaram et al., 2011).
Derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have shown broad antifungal activity against various fungi, including Candida species, offering improved plasmatic stability and in vivo efficacy in systemic Candida albicans infection models (Bardiot et al., 2015).
Morphine, an established compound, effectively prevents peroxynitrite-induced cell death in human neuroblastoma SH-SY5Y cells through direct scavenging action (Kanesaki et al., 1999).
Self-assembling polymeric mixed donor (O/N)N-ethylmorpholine adducts of alane (AlH3) exhibit diverse bonding modes and unprecedented mono Al-H hydride bridging, indicating potential in chemical synthesis (Andrews et al., 1997).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-N-(morpholin-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-11(4-2)8-9-7-10-5-6-12-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQKQNGLLJXUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398540 | |
| Record name | N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122894-66-0 | |
| Record name | N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




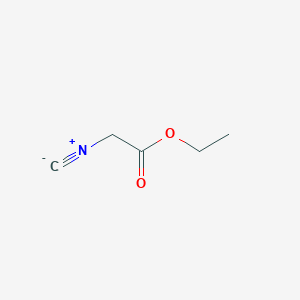

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
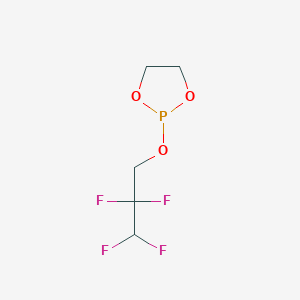
![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)


